molecular formula C22H17ClFN3O2S2 B2605018 N-(2-chloro-4-methylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252900-39-2

N-(2-chloro-4-methylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2605018
CAS No.: 1252900-39-2
M. Wt: 473.97
InChI Key: FNXYPGJWJHJSIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-methylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H17ClFN3O2S2 and its molecular weight is 473.97. The purity is usually 95%.
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Scientific Research Applications

Potent Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

Research has identified derivatives of thieno[2,3-d]pyrimidine, which share structural similarities with the specified compound, as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making these inhibitors promising for cancer therapy research. The study highlighted the synthesis and evaluation of classical and nonclassical antifolates, demonstrating significant inhibitory activities against human TS and DHFR with potential implications for the treatment of cancer (Gangjee et al., 2008).

High Refractive Index Polyimides

Another field of application involves the synthesis of transparent aromatic polyimides with high refractive indices and small birefringences, derived from thiophenyl-substituted benzidines. These materials are valuable for optoelectronic applications due to their excellent thermomechanical stabilities. The process involves the polycondensation of thiophenyl-substituted benzidines with different dianhydrides, highlighting the utility of sulfur-containing aromatic compounds in creating materials with desired optical properties (Tapaswi et al., 2015).

Molecular Structure and Drug Likeness Analysis

The compound has also been the subject of quantum chemical insights, including molecular structure, natural bond orbital (NBO) analysis, and drug likeness assessments. In particular, studies have focused on novel antiviral molecules structurally related to the given compound, offering insights into their interactions with SARS-CoV-2 proteins. These analyses help in understanding the pharmacokinetic properties and therapeutic potential of these molecules (Mary et al., 2020).

Crystal Structure Analysis

Crystallographic studies have been conducted to understand the structural conformation of related compounds. These studies provide valuable information on the folded conformation about the methylene C atom of the thioacetamide bridge, which is crucial for designing molecules with specific biological activities (Subasri et al., 2016).

Antitumor Activity

Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives have demonstrated potential antitumor activities. Research into these derivatives, which are structurally related to the specified compound, has shown potent anticancer activities against various human cancer cell lines. This area of research highlights the therapeutic potential of these compounds in oncology (Hafez & El-Gazzar, 2017).

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClFN3O2S2/c1-13-2-7-17(16(23)10-13)25-19(28)12-31-22-26-18-8-9-30-20(18)21(29)27(22)11-14-3-5-15(24)6-4-14/h2-10H,11-12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXYPGJWJHJSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.